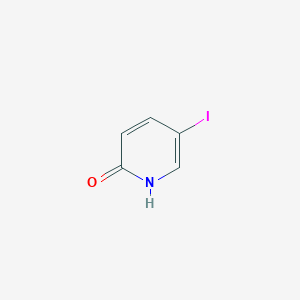

2-Hydroxy-5-iodopyridine

Beschreibung

Significance and Research Context of 2-Hydroxy-5-iodopyridine

The significance of this compound in academic and industrial research is primarily due to its role as a versatile chemical intermediate. chemimpex.com Its bifunctional nature, possessing both a nucleophilic hydroxyl group (or its pyridone tautomer) and an electrophilic carbon-iodine bond, allows for a wide range of chemical transformations. This makes it an important starting material for constructing a variety of organic molecules. chemimpex.comfishersci.ca

In the field of pharmaceutical development , this compound serves as a key building block for the synthesis of novel therapeutic agents. chemimpex.com Researchers utilize this compound to create molecules with potential biological activities, including anti-inflammatory and anti-cancer properties. chemimpex.com It is also employed in the development of pharmaceuticals aimed at treating neurological disorders. chemimpex.com The pyridine (B92270) scaffold is a common feature in many approved drugs, and intermediates like this compound are crucial for exploring new chemical diversity for drug discovery. nih.gov

The agrochemical industry also benefits from this compound, using it in the synthesis of herbicides and pesticides to support crop protection strategies. chemimpex.comfishersci.ca Furthermore, in material science , the unique chemical properties of this compound are harnessed to develop advanced materials, including specialized polymers and coatings. chemimpex.com

Below is a table summarizing the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C5H4INO |

| Molecular Weight | 220.99 - 221.00 g/mol |

| Appearance | White to yellow crystalline powder |

| Melting Point | 191-197 °C |

| CAS Number | 13472-79-2 |

| IUPAC Name | 5-iodo-1H-pyridin-2-one |

| Sources: chemimpex.comnih.govthermofisher.comsigmaaldrich.comtcichemicals.com |

Historical Perspective of Pyridine Derivatives in Chemical Research

The story of pyridine and its derivatives is a significant chapter in the history of heterocyclic chemistry. Pyridine itself was first isolated in the mid-19th century through the destructive distillation of animal bones. mdma.ch A more abundant source was later found in coal tar, which became the primary industrial source for many years. mdma.chglobalresearchonline.net The name "pyridine" was coined by Anderson, who discovered it, from the Greek words "pyr" (fire) and "idine" (a suffix for aromatic bases). nih.gov

The chemical structure of pyridine, an aromatic ring similar to benzene (B151609) but with one carbon-hydrogen unit replaced by a nitrogen atom, was proposed independently by Wilhelm Körner in 1869 and James Dewar in 1871. nih.govwikipedia.org The first successful laboratory synthesis of pyridine was accomplished by William Ramsay in 1876, who produced it by reacting acetylene (B1199291) and hydrogen cyanide in a red-hot iron tube. nih.govglobalresearchonline.netwikipedia.org This marked the first synthesis of a heteroaromatic compound. wikipedia.orgscribd.com

Following the elucidation of its structure and initial synthesis, the late 19th and early 20th centuries saw the development of various methods for creating pyridine derivatives. A landmark achievement was the Hantzsch pyridine synthesis, reported by Arthur Hantzsch in 1881, which remains a fundamental method for producing these compounds. nih.govwikipedia.org As the demand for pyridine derivatives grew, particularly during and after World War II, synthetic manufacturing processes began to overtake extraction from coal tar, and by the late 1980s, the vast majority of pyridines were produced synthetically. mdma.ch

Current Research Trends and Future Directions for this compound

Current research involving this compound is heavily focused on its application in advanced organic synthesis, particularly in metal-catalyzed cross-coupling reactions. The presence of the iodine atom makes it an excellent substrate for reactions that form new carbon-carbon and carbon-heteroatom bonds.

In addition to copper catalysis, this compound is also a substrate in palladium-catalyzed reactions. For instance, it has been used in palladium-catalyzed cyclocarbonylation reactions with heterocumulenes to synthesize complex heterocyclic structures like pyrido[3,2-e]-1,3-oxazin-4-ones. acs.org These types of reactions are important for building molecular complexity in a controlled and efficient manner.

Future directions for research on this compound will likely continue to explore its potential in catalysis. There is a continuous effort to develop more economical, environmentally friendly, and highly selective catalytic systems for its functionalization. The insights gained from these studies will facilitate the synthesis of novel and diverse libraries of pyridine-containing compounds for screening in drug discovery and for the development of new functional materials. chemimpex.comrsc.org The ability to selectively modify the pyridine ring at specific positions remains a key goal in synthetic chemistry, and this compound will continue to be a valuable tool in this endeavor.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-iodo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4INO/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJUNNCVIDKJAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332659 | |

| Record name | 2-Hydroxy-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13472-79-2 | |

| Record name | 2-Hydroxy-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-5-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Hydroxy 5 Iodopyridine and Its Derivatives

Direct Iodination of Hydroxypyridines

Direct iodination of the 2-hydroxypyridine (B17775) core is a common and straightforward approach to synthesize 2-hydroxy-5-iodopyridine. This method relies on the electrophilic substitution of a hydrogen atom on the pyridine (B92270) ring with an iodine atom.

One-Pot Iodination Strategies

One-pot synthetic procedures are highly valued for their efficiency, as they reduce the need for intermediate purification steps, saving time and resources. While a direct one-pot method for the iodination of 2-hydroxypyridine to yield this compound is a subject of ongoing research, related one-pot methodologies for the synthesis of iodo-substituted pyridines have been developed. These often involve the in-situ generation of a potent iodinating agent.

A notable one-pot method for the iodination of hydroxypyridines involves their conversion to a more reactive intermediate followed by displacement with an iodide source. Although not a direct electrophilic iodination of the hydroxylated ring, this approach provides a high-yielding, one-pot pathway to iodopyridines from readily available hydroxypyridines.

Mechanistic Investigations of Direct Iodination

The direct iodination of 2-hydroxypyridine is an electrophilic aromatic substitution reaction. The 2-hydroxypyridine molecule exists in equilibrium with its tautomeric form, 2-pyridone. The pyridone form is electron-rich and readily undergoes electrophilic substitution.

The mechanism involves the attack of an electrophilic iodine species (I+) on the electron-rich pyridine ring. The hydroxyl group at the C-2 position is an activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance at the C-3 position, the iodination preferentially occurs at the C-5 position. The reaction proceeds through a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton from the C-5 position restores the aromaticity of the ring, yielding the final product, this compound. The electrophilic iodine species can be generated from various reagents, such as molecular iodine in the presence of an oxidizing agent, or N-iodosuccinimide (NIS).

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are extensively used to derivatize this compound, primarily by functionalizing the C-5 position. The high reactivity of the carbon-iodine bond makes it an excellent handle for such transformations.

Amination Reactions at the C-5 Position

Palladium-catalyzed amination, or Buchwald-Hartwig amination, allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. In the context of this compound, this reaction enables the introduction of various amino groups at the C-5 position. The general reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand (e.g., a biarylphosphine), and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Table 1: Examples of Palladium-Catalyzed Amination Reactions

| Amine | Catalyst | Ligand | Base | Product |

|---|---|---|---|---|

| Aniline | Pd(OAc)2 | BINAP | Cs2CO3 | 2-Hydroxy-5-(phenylamino)pyridine |

| Morpholine | Pd2(dba)3 | XPhos | NaOtBu | 2-Hydroxy-5-morpholinopyridine |

| Benzylamine | PdCl2(dppf) | dppf | K3PO4 | 5-(Benzylamino)-2-hydroxypyridine |

Cross-Coupling Reactions with Aryl/Heteroaryl Halides

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, are instrumental in creating new carbon-carbon bonds at the C-5 position of this compound.

Suzuki Coupling: This reaction involves the coupling of this compound with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl and heteroaryl-aryl linkages. mdpi.comnih.gov

Sonogashira Coupling: This reaction couples this compound with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.govwikipedia.org It is a reliable method for the synthesis of arylalkynes.

Heck Coupling: The Heck reaction involves the coupling of this compound with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgnih.govnih.gov This reaction leads to the formation of substituted alkenes.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Partner | Reaction Type | Catalyst | Product |

|---|---|---|---|

| Phenylboronic acid | Suzuki | Pd(PPh3)4 | 2-Hydroxy-5-phenylpyridine |

| Phenylacetylene | Sonogashira | PdCl2(PPh3)2/CuI | 2-Hydroxy-5-(phenylethynyl)pyridine |

| Styrene | Heck | Pd(OAc)2 | 2-Hydroxy-5-styrylpyridine |

Copper-Catalyzed Synthetic Approaches

Copper-catalyzed reactions offer a cost-effective and efficient alternative to palladium-catalyzed transformations for the derivatization of this compound. These reactions are particularly useful for the formation of carbon-heteroatom bonds.

Copper-catalyzed Ullmann-type reactions are widely employed for the formation of C-N, C-O, and C-S bonds. In the case of this compound, these reactions allow for the introduction of a variety of functional groups at the C-5 position. For instance, coupling with amines or amides leads to the formation of 5-amino- or 5-amido-2-hydroxypyridines. Similarly, reaction with phenols or thiols can yield 5-aryloxy- or 5-arylthio-2-hydroxypyridines, respectively. organic-chemistry.orguu.nl These reactions typically employ a copper(I) salt as the catalyst, often in the presence of a ligand and a base.

Table 3: Examples of Copper-Catalyzed Coupling Reactions

| Coupling Partner | Catalyst | Product |

|---|---|---|

| Pyrrolidine | CuI | 2-Hydroxy-5-(pyrrolidin-1-yl)pyridine |

| Phenol | CuI | 2-Hydroxy-5-phenoxypyridine |

| Thiophenol | CuI | 2-Hydroxy-5-(phenylthio)pyridine |

C-N Bond Formation with Amines, Heterocycles, and Amides

The formation of a carbon-nitrogen (C-N) bond is a fundamental transformation in organic synthesis, and its application to the this compound core allows for the introduction of a wide range of nitrogen-containing substituents. Copper-catalyzed cross-coupling reactions have proven to be particularly effective for this purpose.

Research has demonstrated that this compound can undergo efficient C-N bond formation with a variety of nitrogen nucleophiles, including primary and secondary amines, nitrogen-containing heterocycles, and amides. researchgate.netresearchgate.net This transformation is typically achieved using a copper catalyst, a suitable ligand, and a base. The reaction proceeds at the C-5 position of the pyridine ring, where the iodine atom is located, leading to the formation of 5-substituted-2-hydroxypyridine derivatives.

A study by Roy et al. detailed a copper-catalyzed amination at the electron-rich C-5 position of unprotected 2-hydroxy-5-halopyridines, which provided excellent yields. researchgate.netresearchgate.net This methodology was shown to be applicable to a broad scope of coupling partners.

Table 1: Examples of C-N Bond Formation with this compound Data sourced from Roy et al. researchgate.netresearchgate.net

| Amine/Heterocycle/Amide | Product |

| Morpholine | 5-(Morpholin-4-yl)pyridin-2-ol |

| Piperidine | 5-(Piperidin-1-yl)pyridin-2-ol |

| Pyrrolidine | 5-(Pyrrolidin-1-yl)pyridin-2-ol |

| Indole | 5-(Indol-1-yl)pyridin-2-ol |

| Imidazole | 5-(Imidazol-1-yl)pyridin-2-ol |

| Benzamide | N-(6-hydroxypyridin-3-yl)benzamide |

Role of 1,2-Diol Ligands in Copper-Catalyzed Reactions

The efficiency and selectivity of copper-catalyzed C-N bond formation reactions can be significantly influenced by the choice of ligand. In the context of coupling reactions with this compound, 1,2-diol ligands, such as ethylene (B1197577) glycol, have been found to play a crucial role. researchgate.netresearchgate.net

The presence of a 1,2-diol ligand has been shown to accelerate the rate of the copper-salt catalyzed C-N bond formation. researchgate.net It is proposed that ethylene glycol is more effective in stabilizing the copper complex compared to other diols, such as 1,3-diols. This stabilization facilitates the catalytic cycle, leading to higher yields and often milder reaction conditions. The robustness of this protocol is demonstrated by its successful application in coupling various primary amines, aliphatic cyclic amines, heterocycles, and amides with excellent yield and selectivity. researchgate.net

Other Synthetic Strategies for Pyridine-Based Scaffolds

Beyond direct C-N bond formation, other synthetic strategies are employed to construct and functionalize pyridine-based scaffolds, including derivatives of this compound. These methods often involve multiple steps, including protection, functional group interconversion, and deprotection.

Synthesis via Demethoxylation and Deprotection

In some synthetic routes, the hydroxyl group of this compound may be protected, or the target molecule may be synthesized from a precursor with a methoxy (B1213986) group that is later converted to a hydroxyl group. A common strategy involves the use of a methoxy-substituted pyridine precursor, which can be more amenable to certain reaction conditions. The final step in such a synthesis would then be a demethoxylation or deprotection to reveal the free hydroxyl group.

For instance, a convenient four-step synthesis of 2-amino-5-hydroxypyridine (B112774) has been reported starting from 2-amino-5-bromopyridine. This process involves the protection of the amino group, followed by methoxylation to replace the bromine atom. The subsequent steps involve deprotection of the amino group and finally demethylation to yield the desired 2-amino-5-hydroxypyridine. google.commdpi.com A similar strategy can be envisioned for the synthesis of this compound derivatives, where a protected hydroxyl group or a methoxy precursor is used, followed by a final deprotection or demethoxylation step. A Chinese patent describes a synthesis method for 2-amino-5-hydroxypyridine starting from 2-amino-5-bromo(iodo)pyridine which includes protection, substitution, and deprotection steps. nih.gov

Functionalization at Specific Pyridine Ring Positions

The functionalization of the pyridine ring at positions other than where a leaving group is present (like iodine at C-5) is a significant challenge in synthetic chemistry. The electronic nature of the pyridine ring and the directing effects of existing substituents play a crucial role in determining the regioselectivity of these reactions.

For this compound, which exists in tautomeric equilibrium with 5-iodo-2(1H)-pyridone, the reactivity of the C-3, C-4, and C-6 positions towards electrophilic or nucleophilic substitution is of interest for creating diverse derivatives. While specific studies on the comprehensive functionalization of the this compound ring are not extensively detailed in the reviewed literature, general principles of pyridine chemistry can be applied.

C-3 and C-5 Positions: These positions are generally more susceptible to electrophilic attack in pyridines, especially when activated by an electron-donating group like a hydroxyl group.

C-2, C-4, and C-6 Positions: These positions are electron-deficient and are more prone to nucleophilic attack.

Recent advances in C-H functionalization have provided powerful tools for the direct introduction of substituents at various positions on the pyridine ring, often guided by directing groups. nih.gov These methods can offer regioselective reactions at positions that are otherwise difficult to access. For instance, C-H functionalization has been used for the distal C4-functionalization of pyridines. researchgate.net

Utilizing Hypervalent Iodine Reagents in Synthesis

Hypervalent iodine reagents have emerged as versatile and environmentally friendly reagents in modern organic synthesis. nih.govfrontiersin.org These compounds, in which iodine exists in a higher oxidation state (typically +3 or +5), can mediate a wide range of transformations, including oxidative couplings, aminations, and the formation of various heterocyclic systems. frontiersin.orgresearchgate.net

The applications of hypervalent iodine(III) reagents in the construction of heterocyclic compounds through oxidative coupling reactions are well-documented. researchgate.net These reagents can act as oxidants to facilitate bond formation in the synthesis of complex molecules. While specific examples of the use of hypervalent iodine reagents in the direct synthesis of this compound derivatives were not prominent in the reviewed literature, their general utility in organic synthesis suggests potential applications. For instance, hypervalent iodine reagents are used in halogenations, oxidations, and various oxidative functionalizations of organic substrates, which could be applied to precursors of this compound to introduce desired functionalities. nih.govfrontiersin.org The development of catalytic systems based on hypervalent iodine compounds represents a significant recent achievement in this field. nih.gov

Reactivity and Reaction Mechanisms of 2 Hydroxy 5 Iodopyridine

Nucleophilic and Electrophilic Substitution Patterns

The pyridine (B92270) ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). Conversely, it is generally resistant to electrophilic aromatic substitution. The presence of a hydroxyl group (in its pyridone tautomeric form) and an iodine atom on the ring significantly modulates this reactivity.

Electrophilic Substitution: Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the deactivating effect of the nitrogen atom, which can also be protonated under acidic conditions, further deactivating the ring. However, the presence of the electron-donating hydroxyl group (in the hydroxypyridine tautomer) can activate the ring towards electrophiles. The directing effect of the hydroxyl group would favor substitution at the positions ortho and para to it. In 2-hydroxy-5-iodopyridine, this would be the C3 and C5 positions. Since the C5 position is already occupied by iodine, any electrophilic attack would likely be directed to the C3 position. It is important to note that the tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine (B17775) forms will significantly impact the susceptibility to electrophilic attack, with the hydroxypyridine form being more reactive.

Regioselective Transformations and Functionalization

The presence of multiple functional groups on this compound allows for a variety of regioselective transformations, enabling the synthesis of more complex molecules. The hydroxyl group can undergo O-alkylation and O-acylation, while the N-H group in the pyridone tautomer can be functionalized. chemimpex.com The iodine atom is a key site for functionalization, particularly through transition metal-catalyzed cross-coupling reactions.

The functionalization of the pyridine ring itself can also be achieved. For instance, direct C-H functionalization of 2-pyridone systems has been demonstrated, though the regioselectivity is dependent on the directing groups present and the catalytic system employed. These methods provide a powerful tool for introducing new substituents onto the pyridine core.

Intramolecular Cyclization Reactions Involving this compound

The structure of this compound provides opportunities for its use in the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. By introducing appropriate side chains at either the nitrogen, oxygen, or carbon positions of the ring, subsequent cyclization can lead to the formation of new rings. For example, a side chain containing a nucleophilic group could potentially displace the iodine atom at C5, although this is not a classically activated position for SNAr.

More commonly, the iodine atom can be transformed via a cross-coupling reaction to introduce a group that can then participate in an intramolecular cyclization. For instance, the introduction of an ortho-alkenyl or ortho-alkynyl group on an adjacent aromatic ring (introduced at the C5 position) could lead to intramolecular Heck or Sonogashira-type cyclizations, respectively. Iodine-mediated electrophilic cyclizations are also a known strategy for the synthesis of various heterocyclic systems, suggesting that the iodine atom in this compound could potentially be involved in such transformations under the right conditions. organic-chemistry.org The synthesis of various fused pyridine heterocycles often relies on the cyclization of appropriately substituted pyridine precursors. researchgate.net

Role of the Iodine Atom in Enhancing Reactivity

The iodine atom at the C5 position is arguably the most versatile handle for synthetic transformations on the this compound scaffold. Its presence significantly enhances the molecule's reactivity, particularly in the realm of transition metal-catalyzed cross-coupling reactions. chemimpex.com Aromatic iodides are highly valued substrates in these reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the metal center, often the rate-limiting step in the catalytic cycle. youtube.com

This enhanced reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds at the C5 position. A wide array of palladium-catalyzed cross-coupling reactions are applicable, including:

Suzuki Coupling: Reaction with boronic acids or their derivatives to form biaryl compounds.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form alkynylpyridines.

Buchwald-Hartwig Amination: Reaction with amines to form 5-aminopyridine derivatives.

Stille Coupling: Reaction with organostannanes.

The efficiency of these reactions is often high, providing a reliable and modular approach to a diverse range of 5-substituted 2-hydroxypyridine derivatives. nih.gov The ability to participate in these reactions makes this compound a valuable building block in medicinal chemistry and materials science. researchgate.net

Below is an interactive table summarizing some of the key cross-coupling reactions involving aryl iodides like this compound.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |

| Suzuki Coupling | R-B(OH)2 | C-C | Pd(PPh3)4 |

| Heck Coupling | Alkene | C-C | Pd(OAc)2 |

| Sonogashira Coupling | Terminal Alkyne | C-C | PdCl2(PPh3)2/CuI |

| Buchwald-Hartwig | Amine | C-N | Pd2(dba)3 |

| Stille Coupling | R-Sn(Alkyl)3 | C-C | Pd(PPh3)4 |

Tautomerism Studies and Reactivity Implications

A critical aspect of the chemistry of this compound is its existence as a mixture of two tautomeric forms in equilibrium: the 2-hydroxypyridine form and the 2-pyridone form. This tautomerism has profound implications for its reactivity.

The position of this equilibrium is sensitive to various factors, including the solvent, temperature, and pH. In general, the 2-pyridone tautomer is favored in polar, protic solvents and in the solid state, while the 2-hydroxypyridine form can be more prevalent in the gas phase or in non-polar solvents. The 2-pyridone form possesses an amide-like character, while the 2-hydroxypyridine form is an aromatic alcohol.

This tautomeric equilibrium directly influences the compound's reactivity in several ways:

Ambident Nucleophilicity: The molecule can act as a nucleophile through two different atoms: the nitrogen in the hydroxypyridine form and the oxygen in the pyridone form (as the enolate). This can lead to mixtures of N- and O-substituted products in alkylation and acylation reactions, although reaction conditions can often be tuned to favor one over the other.

Electrophilic Substitution: As mentioned earlier, the 2-hydroxypyridine tautomer, with its aromatic hydroxyl group, is more activated towards electrophilic attack than the 2-pyridone form. Therefore, the concentration of the hydroxypyridine tautomer will influence the rate and feasibility of electrophilic substitution reactions.

Acidity and Basicity: The pKa of the compound is a reflection of the tautomeric equilibrium. The pyridone form is generally more acidic at the N-H bond than the hydroxyl group in the hydroxypyridine form. Conversely, the nitrogen atom in the hydroxypyridine form is more basic and more readily protonated than the carbonyl oxygen of the pyridone form.

Understanding and controlling the tautomeric equilibrium is therefore crucial for predicting and directing the outcome of reactions involving this compound.

Spectroscopic Characterization Techniques for 2 Hydroxy 5 Iodopyridine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides precise information about the connectivity and chemical environment of atoms within a molecule. For 2-Hydroxy-5-iodopyridine, which exists in a tautomeric equilibrium with 5-iodo-2(1H)-pyridone, NMR is crucial for understanding its structure in solution.

¹H NMR Spectral Analysis

Proton (¹H) NMR spectroscopy of this compound reveals characteristic signals for the protons on the pyridine (B92270) ring. The chemical shifts (δ) are influenced by the electron-withdrawing iodine atom and the electron-donating hydroxyl group (or the amide functionality in the pyridone tautomer).

The ¹H NMR spectrum of the parent compound, 2-hydroxypyridine (B17775), shows signals for the protons at positions 3, 4, 5, and 6. In the case of this compound, the proton at position 5 is substituted with iodine, leading to a simplified spectrum with three aromatic signals. The expected signals would correspond to the protons at C3, C4, and C6. The chemical shifts are typically observed in the aromatic region of the spectrum. Due to the tautomerism, the proton on the nitrogen (N-H) in the pyridone form or on the oxygen (O-H) in the hydroxypyridine form may also be observed, often as a broad signal, depending on the solvent and concentration.

Table 1: Representative ¹H NMR Spectral Data for 2-Hydroxypyridine Analogs

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |

|---|---|---|---|---|---|

| 2-Hydroxypyridine | H-3 | 6.599 | - | - | CDCl₃ |

| H-4 | 7.421 | - | - | ||

| H-5 | 6.303 | - | - | ||

| H-6 | 7.487 | - | - |

¹³C NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. In this compound, five distinct signals are expected for the five carbon atoms of the pyridine ring. The chemical shift of the carbon atom bonded to the iodine (C5) is significantly affected by the heavy atom effect, which can lead to a downfield shift. The carbon atom attached to the oxygen (C2) will also show a characteristic chemical shift, typically in the range of 160-180 ppm, indicative of a carbon in an amide or enol-ether environment. The remaining carbons (C3, C4, and C6) will resonate at chemical shifts typical for aromatic or heteroaromatic rings.

While specific ¹³C NMR data for this compound is not available in the provided search results, analysis of a closely related isomer, 2-iodo-3-hydroxypyridine, can offer insights into the expected chemical shift ranges. db-thueringen.de

¹⁹F NMR (for fluorinated derivatives)

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful technique for the characterization of organofluorine compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. huji.ac.il This technique is particularly useful due to the large chemical shift range of ¹⁹F NMR, which minimizes signal overlap and allows for clear distinction between different fluorine environments within a molecule. thermofisher.com

For fluorinated analogs of 2-hydroxypyridine, such as 5-fluoro-2-hydroxypyridine, ¹⁹F NMR would provide a distinct signal for the fluorine atom. The chemical shift of this signal would be indicative of its position on the pyridine ring and the electronic nature of the other substituents. Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) can provide valuable structural information, helping to confirm the connectivity of the molecule. thermofisher.comnih.gov This technique is instrumental in the analysis of fluorinated pharmaceuticals and agrochemicals where the fluorine atom's position is critical to the compound's activity. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy of this compound would show characteristic absorption bands corresponding to its functional groups. Due to the tautomeric equilibrium between the 2-hydroxy and 2-pyridone forms, the spectrum can exhibit features of both.

Key expected vibrational bands include:

O-H/N-H stretching: A broad band in the region of 3400-2400 cm⁻¹ can be attributed to the O-H stretching of the hydroxypyridine tautomer or the N-H stretching of the pyridone tautomer. Hydrogen bonding in the solid state often leads to significant broadening of this peak.

C=O stretching: A strong absorption band typically in the range of 1650-1690 cm⁻¹ is a clear indicator of the carbonyl group in the 2-pyridone tautomer.

C=C and C=N stretching: Absorptions in the 1600-1400 cm⁻¹ region correspond to the stretching vibrations of the C=C and C=N bonds within the aromatic ring.

C-I stretching: The carbon-iodine stretching vibration is expected to appear in the fingerprint region of the spectrum, typically below 600 cm⁻¹.

Analysis of related compounds, such as 2-amino-5-iodopyridine, has been performed using FT-IR, providing a basis for the interpretation of the spectrum of this compound. nih.gov

Attenuated Total Reflectance (ATR) Techniques

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FT-IR spectroscopy that allows for the analysis of solid and liquid samples with minimal preparation. For this compound, which is a solid, ATR-FTIR is a convenient method to obtain its infrared spectrum. An ATR-IR spectrum of this compound has been recorded using a Bruker Tensor 27 FT-IR instrument with an ATR-Neat technique. nih.gov This technique involves pressing the solid sample against a high-refractive-index crystal (like diamond or germanium). The infrared beam passes through the crystal and reflects off the internal surface in contact with the sample. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the absorption of this wave provides the infrared spectrum. This method is advantageous as it requires only a small amount of sample and avoids the need for preparing KBr pellets or Nujol mulls. The resulting spectrum would display the same characteristic absorption bands as a traditional transmission FT-IR spectrum, providing information on the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic properties of this compound, which arise from the promotion of electrons from lower to higher energy orbitals upon absorption of ultraviolet or visible light.

The UV-Vis spectrum of this compound is characterized by absorption bands resulting from various electronic transitions within the molecule. libretexts.orguzh.ch The pyridine ring, along with the hydroxyl and iodo substituents, constitutes the chromophore system. The principal transitions observed for this type of molecule are π → π* and n → π*. youtube.comlibretexts.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are typically high-intensity absorptions. For aromatic systems like the pyridine ring in this compound, these transitions are expected to occur at specific wavelengths (λmax). Conjugation within the ring system influences the energy required for this transition. libretexts.org

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the nitrogen and oxygen atoms, to a π* antibonding orbital. uzh.chlibretexts.org These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths. youtube.com

The tautomeric nature of 2-hydroxypyridines, existing in both the hydroxy-pyridine and pyridin-2-one forms, also influences the electronic spectra. The pyridin-2-one form has a more extended conjugated system, which typically results in absorption at longer wavelengths compared to the hydroxy-pyridine form. The specific absorption maxima (λmax) for this compound are dependent on these transitions.

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of this compound, a phenomenon known as solvatochromism. researchgate.netsciencepublishinggroup.com These shifts in absorption maxima can provide insights into the nature of the electronic transitions.

π → π Transitions:* For π → π* transitions, an increase in solvent polarity typically causes a bathochromic shift (red shift), moving the absorption maximum to a longer wavelength. slideshare.netslideshare.net This occurs because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents, reducing the energy gap for the transition. libretexts.orgsciencepublishinggroup.com

n → π Transitions:* Conversely, for n → π* transitions, increasing solvent polarity generally leads to a hypsochromic shift (blue shift), moving the absorption maximum to a shorter wavelength. slideshare.netlibretexts.org This is because the non-bonding electrons in the ground state can interact with polar solvent molecules (e.g., through hydrogen bonding), which lowers the energy of the ground state. libretexts.org This stabilization increases the energy gap to the excited state, resulting in absorption at a shorter wavelength. libretexts.org

Studying the UV-Vis spectrum of this compound in a range of solvents, from non-polar (like hexane) to polar (like ethanol (B145695) or water), can help in the definitive assignment of its characteristic absorption bands. slideshare.netslideshare.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

ESI-MS is a soft ionization technique particularly well-suited for analyzing polar molecules like this compound. nih.gov It typically generates protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal fragmentation. This allows for the unambiguous determination of the molecular weight.

For this compound (C₅H₄INO, Molecular Weight: 220.99 g/mol ), the following ions are predicted in its ESI-MS spectrum. nih.govuni.lu

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 221.94104 |

| [M+Na]⁺ | 243.92298 |

| [M+NH₄]⁺ | 238.96758 |

| [M+K]⁺ | 259.89692 |

| [M-H]⁻ | 219.92648 |

| [M+HCOO]⁻ | 265.93196 |

Data sourced from PubChemLite. uni.lu

These predicted values are crucial for identifying the compound in complex mixtures and confirming the success of a chemical synthesis.

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. carleton.edu For this compound, XPS can provide detailed information about the chemical environment of the iodine, nitrogen, oxygen, and carbon atoms.

The analysis involves irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1-10 nm of the material. The binding energy of these electrons is characteristic of the element and its oxidation state.

Iodine (I 3d): The I 3d region of the XPS spectrum is expected to show well-separated spin-orbit components (3d₅/₂ and 3d₃/₂). thermofisher.com The binding energy for iodine in organo-iodine compounds can vary, but typical values for the I 3d₅/₂ peak are found in the range of 619-620 eV. Shifts in this binding energy can indicate different chemical environments or oxidation states. researchgate.net

Nitrogen (N 1s): The N 1s binding energy will be characteristic of the nitrogen atom within the pyridine ring. For pyridinic nitrogen, the N 1s peak is typically observed around 398-399 eV.

Oxygen (O 1s): The O 1s spectrum can help distinguish between the hydroxyl (-OH) group and the keto (C=O) group in the two tautomeric forms. Hydroxyl oxygen typically appears at a higher binding energy (around 532-533 eV) compared to carbonyl oxygen (around 531-532 eV).

Carbon (C 1s): The C 1s spectrum will be complex, consisting of overlapping peaks corresponding to the different carbon environments in the molecule: C-C, C-H, C-N, C-I, and C-O.

XPS provides a powerful method for confirming the elemental composition and probing the chemical bonding states on the surface of solid this compound samples. carleton.edumdpi.com

Other Spectroscopic Methods (e.g., FT-Raman)

Fourier-Transform Raman (FT-Raman) spectroscopy is a vibrational spectroscopy technique that provides information complementary to infrared (IR) spectroscopy. It is particularly useful for studying molecules with polarizable bonds and is less sensitive to interference from water, making it suitable for analyzing aqueous solutions or hydrated samples.

The Raman spectrum of this compound would display a series of bands corresponding to specific molecular vibrations. Key expected vibrations include:

Pyridine Ring Modes: The characteristic ring breathing and stretching vibrations of the pyridine ring are expected to be prominent in the Raman spectrum. cdnsciencepub.comacs.org For pyridine itself, a strong ring breathing mode appears around 992 cm⁻¹. Substituents on the ring, like in this compound, will shift these frequencies. cdnsciencepub.com

C-I Stretch: The carbon-iodine stretching vibration is expected to appear as a strong band in the low-frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

C-O and O-H Vibrations: The C-O stretching and O-H bending modes would also be present, although their positions can be influenced by hydrogen bonding and the keto-enol tautomerism.

C=O Stretch: In the pyridin-2-one tautomer, the carbonyl (C=O) stretching vibration would give rise to a strong Raman band, typically in the region of 1650-1700 cm⁻¹.

Analysis of the FT-Raman spectrum, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the vibrational modes, providing a structural fingerprint of the molecule. researchgate.netresearchgate.net

Computational and Theoretical Studies of 2 Hydroxy 5 Iodopyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometric optimization using DFT methods, such as the B3LYP functional with a 6-31G(d) or higher basis set, is employed to determine the most stable three-dimensional structure of a molecule. researchgate.netnrel.govnanobioletters.com For 2-hydroxy-5-iodopyridine, this involves calculating the minimum energy geometries for both the lactim and lactam tautomers.

While specific optimized parameters for the iodo-substituted derivative are not widely published, data from the parent 2-hydroxypyridine (B17775)/2-pyridone system provides a reliable reference. researchgate.net Calculations at the CAM-B3LYP/aug-cc-pvdz level of theory for the parent tautomers reveal distinct differences in bond lengths, reflecting their different electronic distributions. researchgate.net In the 2-hydroxypyridine (lactim) form, the C-O bond has more single-bond character, while the C-N bonds within the ring are more aromatic. Conversely, the 2-pyridone (lactam) form features a distinct C=O double bond and a C-N single bond, with altered bond lengths throughout the ring, indicating reduced aromaticity compared to pyridine (B92270). researchgate.net The introduction of an iodine atom at the C5 position is expected to primarily elongate the C-I bond and induce minor perturbations in the ring's geometry due to its size and electronic effects.

Table 1: Representative Bond Lengths (Å) for 2-Hydroxypyridine and 2-Pyridone Tautomers (Data for parent compound) Data sourced from calculations on the unsubstituted parent compound, 2-hydroxypyridine/2-pyridone, at the CAM-B3LYP/aug-cc-pvdz level of theory. researchgate.net

| Bond | 2-Hydroxypyridine (Lactim) | 2-Pyridone (Lactam) |

| C2-O | 1.345 | 1.228 |

| N1-C2 | 1.325 | 1.399 |

| C2-C3 | 1.423 | 1.446 |

| N1-H | - | 1.020 |

| O-H | 0.968 | - |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic behavior and reactivity. nih.gov The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. pmf.unsa.baemerginginvestigators.org

For 2-pyridone derivatives, the HOMO is typically a π-orbital distributed over the pyridine ring, while the LUMO is a π*-orbital. nih.gov The energies of these orbitals and their gap can be tuned by substituents. The iodine atom, being electronegative, is expected to lower the energy of both the HOMO and LUMO. The HOMO-LUMO energy gap is a key parameter derived from these calculations, influencing the molecule's polarizability and biological activity. nih.gov

Table 2: Calculated Frontier Molecular Orbital Properties (Illustrative) Values are illustrative based on typical DFT calculations for substituted pyridones. nih.govacs.orgderpharmachemica.com

| Property | Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV |

Fukui functions are conceptual DFT descriptors that identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.netscm.com These functions are derived from the change in electron density as an electron is added to or removed from the system. scm.comacs.org The condensed Fukui function simplifies this by assigning a value to each atom in the molecule. researchgate.netnih.gov

fk+ : Predicts the site for a nucleophilic attack (where an electron is accepted). The atom with the highest fk+ value is the most likely site.

fk- : Predicts the site for an electrophilic attack (where an electron is donated). The atom with the highest fk- value is the most susceptible.

fk0 : Predicts the site for a radical attack .

For the 5-iodo-2-pyridone tautomer, the carbonyl carbon (C2) is expected to have a high fk+ value, making it a primary site for nucleophilic attack. The oxygen and nitrogen atoms would be likely sites for electrophilic attack due to their lone pairs of electrons. The carbon atoms of the ring, particularly C3 and C5, are also key sites for electrophilic substitution, influenced by the directing effects of the carbonyl and iodo groups.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent DFT (TD-DFT) is a widely used method for calculating the electronic excited states of molecules, providing information on absorption spectra (UV-Vis), excitation energies, and oscillator strengths. sci-hub.sebg.ac.rs These calculations help predict how the molecule interacts with light.

For this compound, TD-DFT calculations can predict the energies of the lowest-energy electronic transitions, which are typically π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, while n → π* transitions involve promoting an electron from a non-bonding orbital (like the lone pairs on oxygen or nitrogen) to an antibonding π* orbital. TD-DFT calculations on related substituted pyridones have shown reasonable agreement with experimental spectra. sci-hub.sebg.ac.rs

Table 3: Predicted Electronic Transitions for 5-Iodo-2-Pyridone (Illustrative) Values are representative for substituted pyridones based on TD-DFT calculations. sci-hub.se

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Description |

| S0 → S1 | ~ 4.2 | ~ 0.01 | n → π |

| S0 → S2 | ~ 5.1 | ~ 0.35 | π → π |

Molecular Dynamics Simulations (for related compounds)

MD simulations performed on crystalline pyridinium (B92312) iodide have been used to investigate the reorientational dynamics of the pyridinium cation. aip.orgnih.gov Using packages like DL_POLY and established force fields, these simulations model the system over nanoseconds to study motions as a function of temperature and pressure. aip.org The results show that the pyridinium cation undergoes reorientational jumps within the crystal lattice, and the dynamics are influenced by interactions with the surrounding iodide anions. aip.orgnih.gov Such simulations provide an understanding of the motional freedom and intermolecular forces that would also be present in a solid-state or solvated system of this compound.

Solvent Effects Modeling (e.g., IEFPCM)

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a common method to simulate these effects by representing the solvent as a continuous medium with a defined dielectric constant. mdpi.comorientjchem.org

For the this compound system, solvent modeling is crucial for accurately predicting the tautomeric equilibrium. nih.gov The 5-iodo-2-pyridone (lactam) form is significantly more polar than the this compound (lactim) form. IEFPCM calculations show that increasing the solvent polarity (e.g., from a nonpolar solvent like benzene (B151609) to a polar one like water) preferentially stabilizes the more polar pyridone tautomer, shifting the equilibrium in its favor. nih.govorientjchem.org

Furthermore, solvent models are used in conjunction with TD-DFT to predict solvatochromic shifts—the change in the position of UV-Vis absorption bands with solvent polarity. bg.ac.rsresearchgate.netamazonaws.com For many pyridine derivatives, a shift to shorter wavelengths (hypsochromic or blue shift) or longer wavelengths (bathochromic or red shift) is observed as solvent polarity increases, and IEFPCM can effectively model these trends. nih.gov

Applications of 2 Hydroxy 5 Iodopyridine in Medicinal Chemistry

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. 2-Hydroxy-5-iodopyridine serves as a valuable core structure in SAR studies, particularly in the development of kinase inhibitors, which are crucial in cancer therapy. The hydroxyl and iodo substituents on the pyridine (B92270) ring are key features that can be systematically modified to probe interactions with biological targets and optimize pharmacological properties.

The hydroxyl group can act as a hydrogen bond donor or acceptor, crucial for anchoring the molecule within the active site of a target protein. The iodine atom, a bulky and lipophilic halogen, can engage in halogen bonding and other non-covalent interactions, which can significantly enhance binding affinity and selectivity. Furthermore, the iodine atom provides a reactive handle for introducing further chemical diversity through cross-coupling reactions.

In the development of inhibitors for kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and B-Raf, the pyridine core of this compound is a common starting point. SAR studies often involve the exploration of different substituents at the 5-position (where the iodine is located) to understand the spatial and electronic requirements of the kinase's binding pocket. For instance, replacing the iodine with other functional groups can reveal the importance of size, lipophilicity, and hydrogen bonding potential at that position for inhibitory activity.

A generalized SAR table for pyridine-based kinase inhibitors, illustrating the impact of substitutions, is presented below. While not exclusively derived from this compound, it exemplifies the principles applied in SAR studies where this compound is a relevant scaffold.

| R1 (Position 2) | R2 (Position 5) | Kinase Inhibitory Activity (IC50) | Observations |

| -OH | -I | Varies | Starting point for optimization. Iodine allows for further modification. |

| -OH | -Aryl | Often Increased | Aryl groups can form additional pi-stacking interactions. |

| -OH | -Amine | Varies | Introduction of a hydrogen bond donor/acceptor can alter binding. |

| -NH2 | -I | Varies | Changing the hydrogen bonding pattern at the 2-position impacts activity. |

Role as a Key Intermediate in Pharmaceutical Synthesis

The chemical reactivity of this compound makes it a highly valuable intermediate in the synthesis of a wide array of pharmaceutical agents. chemimpex.com Its utility is particularly notable in the construction of targeted therapies for cancer and neurological disorders. chemimpex.com The presence of the iodine atom facilitates various carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are instrumental in building the complex molecular architectures of modern drugs.

For example, this compound can serve as a building block in the synthesis of analogues of multi-kinase inhibitors like Sorafenib and Trametinib. In the synthesis of such compounds, the pyridine core can be coupled with other aromatic or heteroaromatic fragments to construct the final drug molecule. The hydroxyl group can be retained to participate in key binding interactions or can be further functionalized.

The following table outlines some of the key reactions where this compound is employed as an intermediate:

| Reaction Type | Reagents | Product Type | Significance in Pharmaceutical Synthesis |

| Suzuki Coupling | Aryl boronic acid, Palladium catalyst | Biaryl compounds | Formation of carbon-carbon bonds to link aromatic systems. |

| Sonogashira Coupling | Terminal alkyne, Palladium/Copper catalyst | Aryl alkynes | Introduction of a rigid linker between molecular fragments. |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst | Aryl amines | Formation of carbon-nitrogen bonds, crucial for many bioactive molecules. |

| Etherification | Alkyl halide, Base | Pyridyl ethers | Modification of the hydroxyl group to modulate solubility and binding. |

Fragment-Based Drug Design and Biomolecular Mimetics

Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. This compound, with a molecular weight of approximately 221 g/mol , fits the profile of a typical fragment. Its simple, rigid structure and the presence of key functional groups make it an attractive starting point for FBDD campaigns, particularly for targets like kinases and proteins involved in neurological pathways.

In an FBDD approach, the this compound fragment could be identified through screening techniques like X-ray crystallography or nuclear magnetic resonance (NMR) to bind to a specific pocket on a target protein. Once a binding mode is established, the fragment can be "grown" or "linked" with other fragments to increase potency and selectivity. The iodine atom is particularly advantageous in this context, as it provides a well-defined vector for chemical elaboration, allowing medicinal chemists to systematically explore the chemical space around the initial fragment hit. For instance, in the development of B-Raf inhibitors, a pyridine-based fragment could be the initial hit, which is then optimized by adding substituents to the iodine position to interact with other regions of the ATP-binding site.

Biomolecular mimetics involves designing molecules that mimic the structure and/or function of biological molecules. The pyridine core of this compound can serve as a mimic for purine (B94841) or pyrimidine (B1678525) bases found in nucleotides, allowing it to interact with the ATP-binding sites of kinases. The hydroxyl group can mimic the hydrogen bonding capabilities of the natural ligands, while the rest of the scaffold can be tailored to achieve specific interactions.

Design of Targeted Drug Delivery Systems

Targeted drug delivery aims to concentrate a therapeutic agent at a specific site in the body, thereby increasing efficacy and reducing off-target side effects. The versatile chemistry of this compound allows for its incorporation into various components of targeted drug delivery systems. chemimpex.com

One key application is in the synthesis of linkers for Antibody-Drug Conjugates (ADCs). ADCs are a class of biopharmaceuticals designed to deliver a potent cytotoxic agent directly to cancer cells. The linker connects the antibody to the drug payload, and its chemical properties are critical for the stability and efficacy of the ADC. This compound can be used to synthesize bifunctional linkers, where one part of the molecule reacts with the antibody and the other with the drug. The pyridine ring can provide a stable and rigid component within the linker, and the iodo and hydroxyl groups offer sites for conjugation chemistry.

Furthermore, the unique chemical properties of this compound can be leveraged in the development of nanoparticles and other drug carriers. The pyridine moiety can be used to tune the solubility and release characteristics of a drug from a carrier system. The ability to functionalize the molecule at multiple positions allows for the attachment of targeting ligands, imaging agents, and the drug itself, creating a multifunctional delivery vehicle.

Applications in Agrochemical Chemistry

Development of Herbicides and Pesticides

2-Hydroxy-5-iodopyridine is recognized as a key intermediate in the synthesis of novel herbicides and pesticides. chemimpex.com The pyridine (B92270) ring is a significant scaffold in a wide range of agrochemicals, including fungicides, insecticides, and herbicides. researchgate.netnih.gov The presence of the iodine atom and the hydroxyl group on the pyridine ring of this compound allows for various chemical modifications, making it a valuable precursor for creating more complex molecules with desired biological activities. chemimpex.com

The development of new agrochemicals is a continuous process driven by the need for more effective and selective crop protection solutions, as well as the challenge of overcoming weed and pest resistance. researchgate.net Pyridine-based compounds are a focal point of this research due to their proven track record in commercial agrochemical products. researchgate.netresearchgate.net While specific commercial herbicides or pesticides directly synthesized from this compound are not extensively detailed in publicly available research, its role as a precursor is noted in chemical industry literature. chemimpex.com The synthesis of new pyridine ketones with herbicidal properties, for instance, highlights the ongoing exploration of pyridine derivatives in this domain. google.com

Table 1: Research Focus on Pyridine-Based Agrochemicals

| Research Area | Focus | Key Findings |

| New Active Ingredient Synthesis | Utilizing pyridine derivatives as foundational structures for novel herbicides and pesticides. | Pyridine-based compounds are crucial in the development of a variety of agrochemicals. researchgate.netnih.gov |

| Intermediate Derivatization | Modifying existing pyridine intermediates to create new lead compounds with improved agrochemical properties. | This method is a key strategy for enhancing the efficiency of discovering new agrochemicals. researchgate.net |

| Herbicidal Pyridine Ketones | Investigation into novel pyridine ketones for their herbicidal and growth-inhibitory activities. | New pyridine ketones have been identified that exhibit promising herbicidal properties. google.com |

Enhancement of Active Ingredient Efficacy

The inclusion of certain chemical compounds in a formulation can improve the physicochemical properties of the spray mixture, leading to better adhesion to plant surfaces, increased penetration of the active ingredient, and ultimately, enhanced biological activity. nih.gov While the precise mechanisms by which this compound enhances efficacy are not extensively documented in scientific literature, its utility in formulation chemistry for this purpose is acknowledged. chemimpex.com The interaction between formulation components and the active ingredient is a complex area of study, with various adjuvants capable of influencing factors like surface tension and droplet size. researchgate.netwisc.edu

Formulation Chemistry in Crop Protection

In the context of formulation chemistry, this compound is considered a valuable component for developing effective crop protection products. chemimpex.com Agrochemical formulations are sophisticated systems designed to ensure the stable and effective delivery of the active ingredient to the target pest or weed. researchgate.net These formulations can exist in various forms, such as emulsifiable concentrates, suspension concentrates, and water-dispersible granules, each with its own set of challenges and requirements for formulation aids. wur.nl

Table 2: Key Aspects of Agrochemical Formulation

| Formulation Aspect | Description | Relevance to this compound |

| Active Ingredient Stability | Ensuring the chemical and physical stability of the active ingredient within the concentrate and upon dilution. | May contribute to the overall stability of the formulation. |

| Spray Droplet Characteristics | Influencing properties such as droplet size, surface tension, and evaporation rate to optimize target coverage and uptake. wisc.eduwur.nl | Potential role in modifying spray properties to enhance efficacy. chemimpex.com |

| Bioavailability | Facilitating the absorption and translocation of the active ingredient within the target organism. nih.gov | Acknowledged for its ability to enhance active ingredient efficacy. chemimpex.com |

Applications in Material Science

Development of Advanced Materials, Polymers, and Coatings

2-Hydroxy-5-iodopyridine serves as a versatile building block for the synthesis of advanced materials, including polymers and coatings, owing to its distinct chemical properties that can enhance material performance. chemimpex.com The presence of the iodine atom allows for various cross-coupling reactions, a cornerstone of modern polymer synthesis, enabling the creation of complex macromolecular architectures. The hydroxyl group provides a site for esterification or etherification, allowing the compound to be integrated into polyester (B1180765) or polyether chains, or to be grafted onto surfaces to create functional coatings.

The pyridine (B92270) ring itself, being an electron-deficient system, can impart specific electronic characteristics to the resulting materials. This is particularly relevant in the development of "smart" materials that respond to external stimuli. While specific polymers synthesized directly from this compound are not extensively detailed in publicly available literature, its structural motifs are found in various advanced materials. The principles of polymer synthesis suggest its utility in creating polymers with tailored properties. For instance, its incorporation into conjugated polymer backbones, a class of materials known for their electronic and optical properties, is a promising area of research.

The table below illustrates the potential roles of the different functional groups of this compound in the development of advanced materials.

| Functional Group | Potential Role in Material Synthesis | Resulting Material Property |

| Iodine Atom | Facilitates cross-coupling reactions (e.g., Suzuki, Stille) | Formation of carbon-carbon bonds for polymer backbone extension |

| Hydroxyl Group | Site for esterification, etherification, or urethane (B1682113) linkages | Incorporation into polyesters, polyethers, polyurethanes |

| Pyridine Ring | Electron-deficient aromatic system | Influences electronic properties, potential for metal coordination |

Synthesis of Functional Materials

Functional materials are designed to possess specific properties that allow them to perform a particular function, such as in catalysis, sensing, or electronics. This compound is a precursor for the synthesis of such materials, largely due to its reactive sites that allow for tailored chemical modifications. mdpi.com For example, the pyridine nitrogen can act as a ligand for metal ions, leading to the formation of metallopolymers or metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and catalysis.

The general strategy for creating functional materials from precursors like this compound often involves a multi-step synthesis. Initially, the molecule can be modified to introduce other functional groups, and then these modified monomers are polymerized or attached to a solid support. For instance, the hydroxyl group could be used to attach the molecule to a silica (B1680970) surface, creating a functionalized material for chromatographic applications or heterogeneous catalysis.

The following table provides examples of functional materials that could theoretically be synthesized using this compound as a starting material, based on established chemical principles.

| Type of Functional Material | Synthetic Strategy Involving this compound | Potential Application |

| Metal-Organic Framework (MOF) | Use as a ligand to coordinate with metal ions | Gas storage, catalysis |

| Conducting Polymer | Incorporation into a conjugated polymer backbone | Organic electronics |

| Functionalized Silica | Grafting onto silica surface via the hydroxyl group | Chromatography, catalysis |

| Photosensitive Material | Derivatization to enhance light absorption properties | Solar cells, photodetectors |

Optoelectronic and Electrical Properties of Derivatives

For instance, in conjugated polymers, the inclusion of electron-withdrawing units like a pyridine ring can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the material's band gap and its light absorption and emission characteristics. The iodine atom can also play a role in the electrical properties. While not a conventional dopant, iodine can be used to dope (B7801613) some conjugated polymers, significantly increasing their electrical conductivity. nih.govcmu.edu In some cases, the conductivity of undoped polymers, which is typically in the range of 10⁻¹⁰ to 10⁻⁶ S·cm⁻¹, can be increased by several orders of magnitude upon doping. nih.gov

The table below presents hypothetical data for a conjugated polymer incorporating a this compound derivative, based on typical values for similar materials found in the literature. This data is for illustrative purposes to demonstrate the potential properties.

| Property | Hypothetical Value for a this compound-based Polymer | Significance in Optoelectronics |

| HOMO Energy Level | -5.5 eV | Determines the material's ability to donate electrons |

| LUMO Energy Level | -3.0 eV | Determines the material's ability to accept electrons |

| Optical Band Gap | 2.5 eV | Affects the wavelength of light absorbed and emitted |

| Electrical Conductivity (undoped) | 1 x 10⁻⁸ S/cm | Insulating behavior |

| Electrical Conductivity (doped) | 1 x 10⁻³ S/cm | Semiconducting behavior |

Catalytic Applications of 2 Hydroxy 5 Iodopyridine Derivatives

Ligands in Metal-Catalyzed Reactions

The 2-hydroxypyridine (B17775) moiety, which exists in tautomeric equilibrium with the 2-pyridone form, is a highly effective structural motif for creating ligands for transition metal catalysis. The nitrogen atom acts as a Lewis basic site, while the hydroxyl/carbonyl group can also participate in coordination, allowing these derivatives to function as either monodentate or bidentate ligands. This versatility is crucial for stabilizing metal centers and tuning their catalytic activity in various cross-coupling and oxidation reactions.

Derivatives of 2-hydroxy-5-iodopyridine are particularly relevant in palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. fishersci.ca The pyridine-based framework can be incorporated into more complex ligand structures, such as phosphine-pyridine or N-heterocyclic carbene (NHC)-pyridine systems. These ligands coordinate to a palladium center, facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. fishersci.ca For instance, pyridone-based ligands have been specifically developed to accelerate cross-coupling reactions and improve selectivity by suppressing undesired side reactions like homo-coupling. rsc.org

Furthermore, iron complexes incorporating polydentate pyridine-based ligands have been investigated as catalysts for oxidation reactions, often using environmentally benign oxidants like hydrogen peroxide (H₂O₂). researchgate.netresearchgate.net The design of these ligands is critical, with tetradentate, nitrogen-based ligands that provide cis open coordination sites on the iron center showing the highest reactivity. researchgate.net By modifying the this compound backbone, ligands can be synthesized to create iron catalysts for the oxidation of various organic substrates. researchgate.net

| Catalyst System | Reaction Type | Role of Pyridine (B92270) Ligand | Example Application |

|---|---|---|---|

| Palladium / Pyridone-Phosphine Ligand | Suzuki-Miyaura Coupling | Stabilizes Pd(0)/Pd(II) species, enhances reductive elimination. fishersci.ca | Synthesis of biaryl compounds. |

| Palladium / 3-Methyl-2-pyridone | Triple Coupling Reaction | Accelerates cross-coupling and suppresses homo-coupling. rsc.org | Synthesis of 6H-dibenzopyran derivatives. rsc.org |

| Iron / Polydentate Pyridine Ligand | Hydrocarbon Oxidation | Forms a reactive complex with iron to activate H₂O₂. researchgate.net | Oxidation of alkanes and alcohols. |

| Copper / Pyridine Derivative | C-N Cross-Coupling | Facilitates the coupling of amines with aryl halides. | Synthesis of N-aryl compounds. |

Asymmetric Catalysis

The development of chiral ligands capable of inducing high enantioselectivity in chemical reactions is a cornerstone of modern organic synthesis. Chiral pyridine derivatives, synthesized from precursors like this compound, are highly valued in asymmetric catalysis due to the unique electronic and steric properties of the pyridine ring. chim.it The nitrogen atom's Lewis basicity and coordinating ability can be harnessed to create a well-defined chiral environment around a metal catalyst. chim.it

One prominent class of such catalysts is chiral pyridine N-oxides. These compounds act as powerful Lewis bases and electron-pair donors, capable of activating reagents and controlling the stereochemical outcome of reactions. nih.govresearchgate.net They have been successfully employed as organocatalysts or as ligands for metal complexes in a variety of asymmetric transformations, including allylation, propargylation, and the ring-opening of meso-epoxides. nih.govnih.gov The synthesis of these N-oxides often involves the oxidation of a parent chiral pyridine. acs.org

Another effective strategy involves incorporating the pyridine moiety into established chiral scaffolds. For example, chiral pyridyl oxazoline (B21484) and N-hydroxyalkyl pyrid-2-ylidene ligands have been synthesized and applied in copper- and palladium-catalyzed asymmetric reactions. diva-portal.orgchemrxiv.org In these designs, the chirality originates from a readily available source, such as an amino acid, which is used to construct the oxazoline ring or the hydroxyalkyl arm attached to the pyridine. diva-portal.orgchemrxiv.org These ligands have demonstrated high performance in reactions like asymmetric allylic alkylation, achieving excellent selectivity. chemrxiv.org The modular synthesis of these ligands allows for systematic tuning of their steric and electronic properties to optimize enantioselectivity for a specific transformation. diva-portal.org

| Ligand/Catalyst Type | Chirality Source | Reaction Catalyzed | Reported Enantioselectivity |

|---|---|---|---|

| Helical Chiral Pyridine N-Oxides | Axial/Helical Chirality | Enantioselective Ring-Opening of Epoxides. nih.gov | High (e.g., up to 95% ee). nih.gov |

| Chiral Pyridyl Oxazolines | Chiral Amino Alcohols | Palladium-Catalyzed Allylic Alkylation. diva-portal.org | Moderate to high. |

| N-Hydroxyalkyl Pyrid-2-ylidenes | Chiral Hydroxyalkyl Group | Copper-Catalyzed Asymmetric Allylic Alkylation. chemrxiv.org | Up to 95% ee. chemrxiv.org |

| C₂-Symmetric Bipyridines | Chiral Pool (e.g., terpenes, amino acids) | Addition of Diethylzinc to Benzaldehyde. diva-portal.org | Variable, dependent on ligand structure. |

Photocatalytic Dehalogenation Reactions

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of reactive intermediates under mild conditions. nih.gov The photocatalytic reduction of aryl halides, including iodides like this compound, provides an efficient route to generate aryl radicals. researchgate.net These radicals can then participate in a variety of subsequent reactions, with simple dehalogenation (replacement of the halogen with a hydrogen atom) being a common outcome.

The general mechanism for photocatalytic dehalogenation begins with the excitation of a photocatalyst (which can be a transition metal complex, such as those of iridium or copper, or an organic dye) by visible light. nih.govresearchgate.net The excited photocatalyst becomes a potent single-electron donor and transfers an electron to the aryl iodide substrate. This generates a transient aryl iodide radical anion. nih.gov The carbon-iodine bond is weak, and this radical anion rapidly fragments, cleaving the C–I bond to release an iodide ion and a highly reactive aryl radical. nih.govarizona.edu This aryl radical can then abstract a hydrogen atom from a donor molecule in the reaction mixture (such as the solvent or an amine) to yield the final dehalogenated product, 2-hydroxypyridine.

This method is particularly advantageous for its mild reaction conditions, often proceeding at room temperature and avoiding the use of harsh reagents. nih.gov The reactivity of the aryl halide is dependent on the C-X bond strength, with aryl iodides being the most easily reduced, followed by bromides and chlorides. arizona.edu Therefore, this compound is an excellent substrate for such transformations, allowing for selective deiodination even in the presence of other, less reactive functional groups.

| Photocatalyst | Light Source | Electron/Hydrogen Donor | Mechanism Pathway |

|---|---|---|---|

| fac-Ir(ppy)₃ (Iridium complex) | Blue LED | Amine or Hantzsch Ester | Photoinduced Electron Transfer (PET). researchgate.net |

| [(DPEphos)(bcp)Cu]PF₆ (Copper complex) | Visible Light | Amine | Cu(I)/Cu(I)*/Cu(0) catalytic cycle. nih.gov |

| Eosin Y (Organic Dye) | Green LED | Triethylamine | Reductive Quenching Cycle. |

| Aryl-amine catalysts | Visible Light | Sodium Formate | Single Electron Transfer (SET). nih.gov |

Analytical Chemistry Applications

Reagent in Detection and Quantification Methods

General chemical supplier information suggests that 2-Hydroxy-5-iodopyridine is utilized as a reagent in various analytical methods, potentially aiding in the detection and quantification of a range of substances in both environmental and biological samples. The core functionality of such a reagent typically relies on its ability to react selectively with a target analyte to produce a measurable signal. This can involve the formation of a colored complex for spectrophotometric analysis, a fluorescent compound for fluorometric analysis, or an electrochemically active product.